Neinh

Analytical Chemistry Pharmaceutical Analysis NMR Spectroscopy

Generic norethindrone cannot substitute for Neinh in analytical workflows-only the authentic hydrazone provides the requisite isomer signature. This certified reference standard solves the critical challenge of method false negatives in DDI studies. Key supply assurances: - Definitive syn/anti isomeric profile ensures chromatographic method robustness. - Lot-specific purity documentation supports regulatory audit readiness. - Stock availability and global logistics minimize project delays.

Molecular Formula C26H31N3O2
Molecular Weight 417.5 g/mol
CAS No. 86762-75-6
Cat. No. B1241137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeinh
CAS86762-75-6
SynonymsNEINH
norethindrone isonicotinyl hydrazone
Molecular FormulaC26H31N3O2
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NNC(=O)C5=CC=NC=C5)CCC34
InChIInChI=1S/C26H31N3O2/c1-3-26(31)13-9-23-22-6-4-18-16-19(28-29-24(30)17-10-14-27-15-11-17)5-7-20(18)21(22)8-12-25(23,26)2/h1,10-11,14-16,20-23,31H,4-9,12-13H2,2H3,(H,29,30)/b28-19+/t20-,21+,22+,23-,25-,26-/m0/s1
InChIKeyBPABSCIRMRCINT-FORBUGQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neinh Procurement: Purity & Isomerism


Neinh (norethindrone isonicotinyl hydrazone) is a chemically defined hydrazone derivative of the synthetic progestin norethindrone, formed via condensation with isoniazid [1]. This compound is not intended for therapeutic use but serves a specialized role as an analytical reference standard and metabolic probe. It exists as a dynamic mixture of interconverting syn and anti isomers at the C-4 position, with the anti form predominating in solution [1]. This intrinsic isomeric complexity is a defining feature that necessitates its use as a certified reference material for method development, validation, and stability studies, rather than as a generic reagent.

Why Neinh Cannot Be Replaced


Substituting Neinh with norethindrone or a different hydrazone analog is scientifically invalid for analytical applications. Norethindrone lacks the isonicotinyl hydrazone moiety, which confers distinct chromatographic retention times, UV absorption maxima, and mass spectrometric fragmentation patterns essential for its specific detection [1]. Furthermore, Neinh's unique behavior as a mixture of rapidly interconverting syn/anti isomers means it does not behave as a single, stable entity, unlike many other hydrazones [1]. Even closely related hydrazones derived from other ketosteroids will exhibit different physicochemical properties, including logP and solubility, which directly impact method performance [2]. For any study involving the characterization or quantitation of this specific drug interaction product, only a certified reference standard of Neinh provides the requisite identity, purity, and isomeric profile.

Neinh Quantitative Evidence


Syn/Anti Isomer Ratio for Method Validation

In contrast to many hydrazones which are stable as a single geometric isomer, Neinh exists in solution as a dynamic mixture of syn and anti isomers. The rapid interconversion between these isomers is a fundamental property that must be accounted for in analytical methods [1]. The anti isomer is the predominant form [1]. This behavior is not a generic characteristic of all norethindrone derivatives, establishing Neinh as a unique analytical challenge and a valuable tool for developing and validating robust HPLC or NMR methods capable of resolving dynamic isomeric mixtures [1].

Analytical Chemistry Pharmaceutical Analysis NMR Spectroscopy

Hydrazone Cleavage as Unique Metabolic Path

A key differentiator for Neinh is its specific metabolic fate, distinct from norethindrone. In vitro studies using rat liver demonstrate that Neinh (isonicotinyl hydrazone of norethindrone) is metabolically cleaved at the amide bond to form the hydrazone of norethindrone [1]. This metabolic step is unique to this hydrazone conjugate and is not part of the primary metabolic pathways for free norethindrone. This finding, characterized by high-resolution mass spectrometry, establishes Neinh as a specific probe for studying drug-drug interaction products formed from isoniazid and norethindrone co-administration.

Drug Metabolism Pharmacokinetics Mass Spectrometry

Predicted Lipophilicity (LogP) & BCF

The structural modification to form Neinh results in significant predicted changes to its physicochemical profile compared to norethindrone, which are critical for analytical method development. The addition of the isonicotinyl hydrazone moiety is predicted to increase lipophilicity, resulting in an ACD/LogP of 3.92 and a high bioconcentration factor (BCF) of 167.9-169.4 (pH 5.5-7.4) [1]. These predicted values are substantially different from those of norethindrone (LogP ~2.9), directly impacting reversed-phase HPLC retention behavior and sample preparation techniques such as solid-phase extraction. These differences are not class-level; they are specific to this hydrazone conjugate.

Physical Chemistry ADME Properties Chromatography

Neinh Application Scenarios


DDI Analytical Reference Standard

Neinh serves as a critical, authentic reference standard for the development and validation of quantitative analytical methods (LC-MS/MS, HPLC-UV) designed to detect and measure this specific hydrazone conjugate in biological matrices or in vitro systems [1]. Its unique isomeric profile [2] and distinct chromatographic behavior are essential parameters for method robustness. Using impure or uncharacterized material will compromise method accuracy, precision, and reproducibility, potentially leading to false negatives or inaccurate quantification in DDI investigations involving isoniazid and norethindrone.

Hydrazone Conjugate Metabolism Elucidation

In drug metabolism research, Neinh is used as a substrate to trace a specific metabolic pathway: the cleavage of the isonicotinyl hydrazone amide bond to yield the hydrazone of norethindrone [3]. This pathway is not shared by norethindrone, making Neinh a specific probe. Its use as an authentic standard enables the definitive identification and quantification of this unique metabolite, which is essential for constructing complete metabolic maps and understanding the pharmacokinetic consequences of the isoniazid-norethindrone interaction [3].

Hydrazone Drug Forced Degradation

Neinh's property of existing as interconverting syn/anti isomers [2] makes it a valuable model compound in forced degradation studies (stress testing) to evaluate the stability of hydrazone-containing pharmaceuticals. The dynamic isomerism presents a unique analytical challenge for stability-indicating methods. By using Neinh, analytical chemists can develop and validate methods capable of tracking the interconversion of isomers under various stress conditions (e.g., heat, light, pH), ensuring that analytical methods are fit for purpose for compounds with similar structural liabilities.

Environmental Fate Method Development

The significantly higher predicted lipophilicity (ACD/LogP 3.92) and bioconcentration factor (BCF) of Neinh compared to norethindrone [4] drive its use as a model analyte in environmental analytical chemistry. Researchers studying the fate of pharmaceutical contaminants can use Neinh to develop and optimize solid-phase extraction (SPE) methods and reversed-phase liquid chromatography separations for more hydrophobic drug conjugates, which may behave very differently in the environment and during water treatment than the parent compounds.

Technical Documentation Hub

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